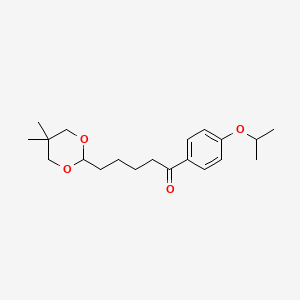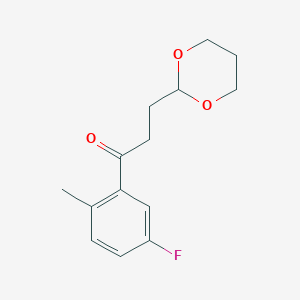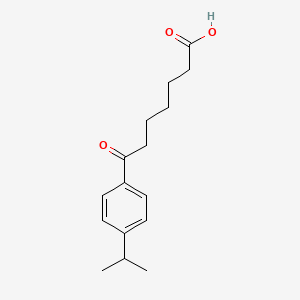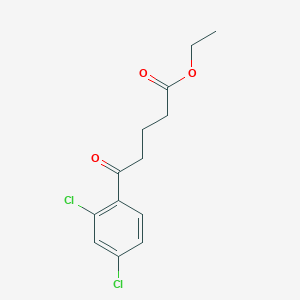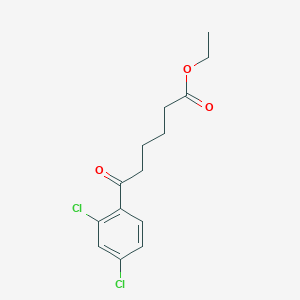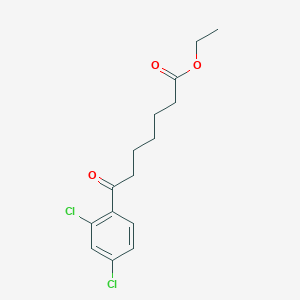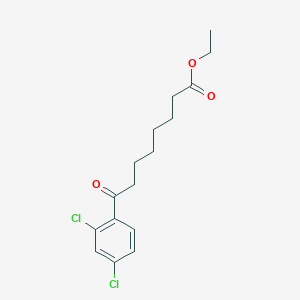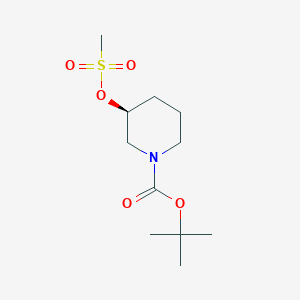
(S)-Tert-butyl 3-(méthylsulfonyloxy)pipéridine-1-carboxylate
Vue d'ensemble
Description
“(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 940890-90-4 . It has a molecular weight of 279.36 . The compound is typically stored in a refrigerator and has a physical form of a white to yellow solid .
Molecular Structure Analysis
The molecular formula of this compound is C11H21NO5S . It has a mono-isotopic mass of 279.114044 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 407.2±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.9±3.0 kJ/mol, and it has a flash point of 200.1±25.7 °C . The compound has a molar refractivity of 67.2±0.4 cm3, and its polar surface area is 81 Å2 .Applications De Recherche Scientifique
Synthèse d'alcaloïdes naturels
Les composés pipéridiniques, tels que le « (S)-Tert-butyl 3-(méthylsulfonyloxy)pipéridine-1-carboxylate », jouent un rôle crucial dans la biosynthèse des alcaloïdes naturels. Ils peuvent servir d'intermédiaires dans les processus de transformation enzymatique qui conduisent à une variété de produits naturels à base de pipéridine .
Réactions de synthèse multicomposants
Dans le domaine de la chimie synthétique, de tels dérivés de pipéridine sont utilisés dans des réactions multicomposants pour synthétiser des pipéridines hautement fonctionnalisées. Ces réactions sont essentielles pour la création de molécules complexes ayant des applications potentielles dans le développement de médicaments .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate . These factors could include temperature, pH, and the presence of other molecules in the environment.
Analyse Biochimique
Biochemical Properties
(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain esterases and proteases, where it acts as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. The nature of these interactions is often characterized by the formation of covalent or non-covalent bonds, leading to changes in enzyme activity and stability .
Cellular Effects
The effects of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. Additionally, (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit the activity of certain enzymes by forming a stable complex with the enzyme’s active site, thereby preventing substrate binding and catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate can influence gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate in laboratory settings can vary over time, depending on factors such as stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. In vivo studies have indicated that the compound may undergo metabolic degradation, leading to the formation of various metabolites. Long-term exposure to (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate in animal models are dose-dependent, with varying effects observed at different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects have been observed in studies, where specific dosages are required to elicit significant biological responses. It is important to carefully monitor and adjust the dosage of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate in animal studies to avoid potential toxicity and ensure accurate assessment of its effects .
Metabolic Pathways
(S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions result in the formation of water-soluble metabolites that can be excreted from the body. The metabolic pathways of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate also influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells. Once inside the cell, (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate can interact with binding proteins that influence its localization and accumulation in specific cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and overall biological activity .
Subcellular Localization
The subcellular localization of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum. Its localization can impact its activity and function, as it may interact with specific biomolecules within these compartments. For example, nuclear localization of (S)-Tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate may facilitate its interaction with transcription factors and other regulatory proteins, influencing gene expression and cellular responses .
Propriétés
IUPAC Name |
tert-butyl (3S)-3-methylsulfonyloxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-6-9(8-12)17-18(4,14)15/h9H,5-8H2,1-4H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAZHMYDLUILKR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647332 | |
| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
940890-90-4 | |
| Record name | tert-Butyl (3S)-3-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

